

Technical Guide: 6-Iodochroman-4-ol

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Compound of Interest

Compound Name: **6-Iodochroman-4-ol**

Cat. No.: **B2926598**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, including a specific CAS number, for **6-Iodochroman-4-ol** is limited. This guide provides information on its closely related precursor, 6-Iodochroman-4-one, and infers a probable synthetic route to **6-Iodochroman-4-ol** based on established chemical principles.

Introduction

6-Iodochroman-4-ol is a halogenated derivative of the chroman-4-ol scaffold. Chromanol and its derivatives are a class of bicyclic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. The introduction of an iodine atom at the 6-position of the chroman ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and may modulate its biological activity. While direct studies on **6-Iodochroman-4-ol** are not readily found in the literature, its synthesis can be logically inferred from its ketone analog, 6-Iodochroman-4-one.

Physicochemical Data of the Precursor: 6-Iodochroman-4-one

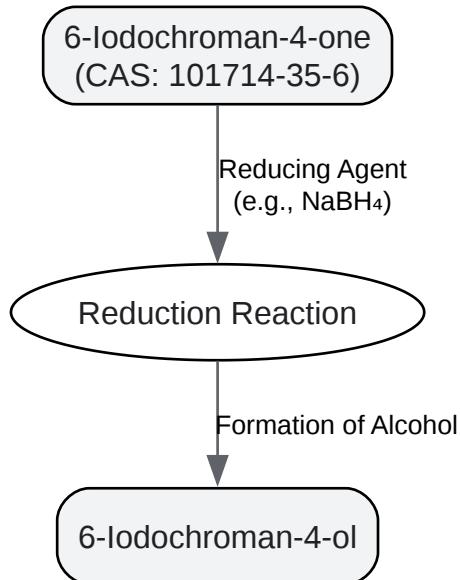
Quantitative data for **6-Iodochroman-4-ol** is not available. However, the properties of its immediate precursor, 6-Iodochroman-4-one, are documented and provide a valuable reference.

Property	Value	Source
CAS Number	101714-35-6	[1]
Molecular Formula	C ₉ H ₇ IO ₂	[1]
Molecular Weight	274.06 g/mol	[1]
Appearance	Not specified	
Purity	Typically available at ≥95%	
Solubility	Not specified	
Melting Point	Not specified	
Boiling Point	Not specified	

Synthesis of 6-Iodochroman-4-ol

The most direct and common method for the synthesis of **6-Iodochroman-4-ol** is through the reduction of its corresponding ketone, 6-Iodochroman-4-one. This is a standard transformation in organic synthesis.

Logical Workflow for Synthesis



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Caption: Synthetic pathway from 6-Iodochroman-4-one to **6-Iodochroman-4-ol**.

Detailed Experimental Protocol: Reduction of 6-Iodochroman-4-one

The following is a generalized experimental protocol for the reduction of a chroman-4-one to a chroman-4-ol using sodium borohydride, a common and mild reducing agent.

Materials:

- 6-Iodochroman-4-one
- Methanol (or Ethanol)
- Sodium borohydride (NaBH_4)
- Deionized water
- Hydrochloric acid (1 M)
- Ethyl acetate
- Anhydrous sodium sulfate (or magnesium sulfate)
- Rotary evaporator
- Magnetic stirrer and stir bar
- Round bottom flask
- Separatory funnel
- Standard glassware for extraction and filtration

Procedure:

- Dissolution: Dissolve 6-Iodochroman-4-one (1.0 equivalent) in methanol in a round bottom flask at room temperature with stirring. The volume of methanol should be sufficient to fully

dissolve the starting material.

- Cooling: Cool the solution to 0 °C using an ice bath.
- Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution. The addition should be controlled to manage any effervescence.
- Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water, followed by 1 M hydrochloric acid to neutralize the excess NaBH₄ and adjust the pH to ~7.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
- Washing: Combine the organic layers and wash with deionized water and then with brine.
- Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **6-Iodochroman-4-ol**.
- Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure **6-Iodochroman-4-ol**.

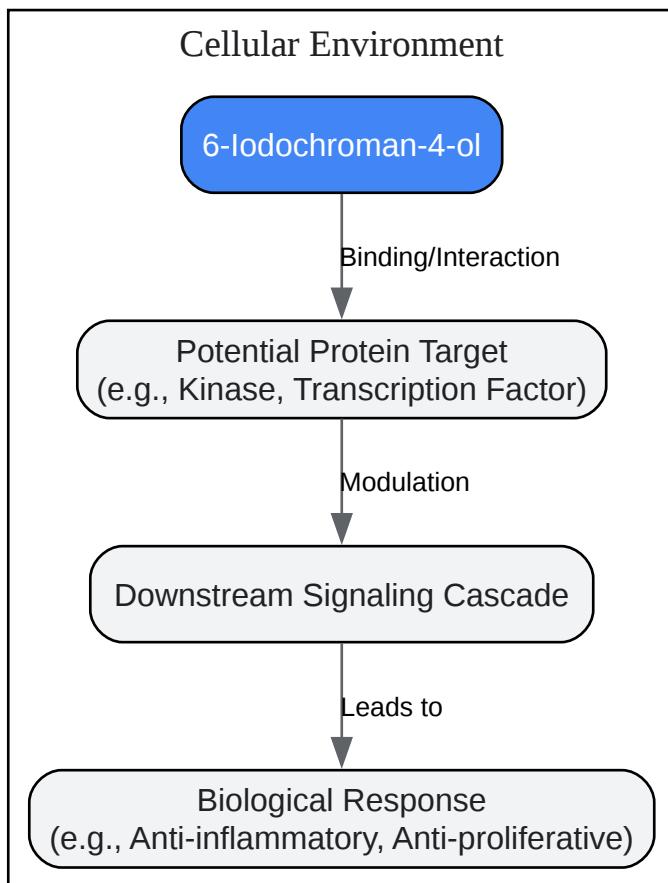
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activity and Signaling Pathways

While no specific biological data for **6-Iodochroman-4-ol** has been found, the broader class of chromanol compounds has been investigated for various biological activities, including anti-inflammatory and anti-cancer properties. The introduction of a halogen atom like iodine can enhance activity by participating in halogen bonding or by altering the electronic properties of the aromatic ring.

Hypothetical Signaling Pathway Involvement

Based on the activities of related chromanol compounds, **6-Iodochroman-4-ol** could potentially interact with various cellular signaling pathways. A hypothetical involvement is depicted below.



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Caption: Hypothetical mechanism of action for **6-Iodochroman-4-ol**.

Conclusion

6-Iodochroman-4-ol is a compound of interest for which direct experimental data is not widely available. However, a robust synthetic route from the known precursor 6-Iodochroman-4-one can be confidently proposed. This technical guide provides the necessary information for the synthesis and purification of **6-Iodochroman-4-ol**, which will enable further investigation into its physicochemical properties and biological activities. Researchers and drug development

professionals are encouraged to use this guide as a starting point for their studies on this and related halogenated chromanol derivatives.

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References

- 1. cymitquimica.com [cymitquimica.com]
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